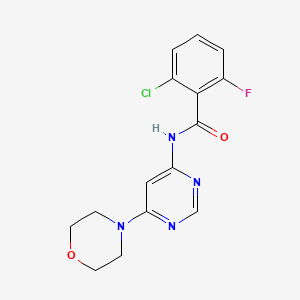![molecular formula C15H18N2O4 B2616798 N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide CAS No. 1448069-35-9](/img/structure/B2616798.png)
N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a furan ring, an oxazole ring, and an oxan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 1,2-oxazolidine derivatives .
Applications De Recherche Scientifique
N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by interacting with signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol share the furan ring structure.
Oxazole derivatives: Compounds such as 2-oxazoline and 1,2-oxazolidine share the oxazole ring structure.
Oxan derivatives: Compounds like tetrahydropyran and oxane share the oxan ring structure.
Uniqueness
N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-9-14(16-21-11)15(18)17(10-13-3-2-6-20-13)12-4-7-19-8-5-12/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHCATCORBCGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-methylbenzyl)oxy]pyridin-2-amine](/img/structure/B2616722.png)
![N-[(2-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2616726.png)

![4,11,13-trimethyl-N-(3-methylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2616730.png)
![N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2616731.png)
![2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2616732.png)



![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)
